

1-Cyclobutylpiperazine dihydrochloride off-target effects mitigation

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Compound of Interest

Compound Name: 1-Cyclobutylpiperazine
dihydrochloride

Cat. No.: B1486704

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Technical Support Center: 1-Cyclobutylpiperazine Dihydrochloride

Welcome to the technical support center for **1-Cyclobutylpiperazine dihydrochloride**. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for mitigating potential off-target effects associated with this compound. Our goal is to ensure the scientific integrity of your experiments by helping you understand and control for unintended pharmacological interactions.

The piperazine moiety is a common scaffold in pharmacologically active compounds, known for its interactions with a variety of biological targets. While **1-Cyclobutylpiperazine dihydrochloride** may be utilized for its specific on-target activity, it is crucial to characterize its selectivity profile to ensure that observed experimental outcomes are not confounded by off-target effects. This guide provides a framework for identifying and mitigating these potential liabilities.

Frequently Asked Questions (FAQs)

Q1: What are the most common off-target families for piperazine-containing compounds?

A1: Piperazine derivatives are well-known for their potential to interact with a range of G-protein coupled receptors (GPCRs) beyond an intended target. The most frequently observed off-target activities are at serotonergic (5-HT), adrenergic (α), and dopaminergic (D) receptors.[1][2][3] Additionally, a significant concern for this class of molecules is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can be a predictor of cardiotoxicity.[1]

Q2: My compound, 1-Cyclobutylpiperazine dihydrochloride, has an aliphatic substituent. How does this affect its potential for off-target effects?

A2: The presence of an aliphatic cyclobutyl group, as opposed to an aromatic substituent, may influence the compound's off-target profile. It is hypothesized that such aliphatic groups might reduce off-target effects compared to aromatic analogs, which are more commonly associated with interactions at aromatic-binding pockets within aminergic GPCRs.[4] However, this is a general principle and should not replace empirical testing. The basic nitrogen of the piperazine ring is often a key pharmacophoric feature that can still drive binding to off-targets.

Q3: What is a sound experimental strategy to proactively screen for off-target effects?

A3: A tiered approach is the most efficient strategy for profiling the selectivity of a new piperazine derivative.[1]

- **Broad Off-Target Screening:** Utilize a commercially available off-target screening panel. These services screen your compound at a fixed concentration (e.g., 10 μ M) against a wide array of receptors, ion channels, and enzymes to provide a broad overview of potential liabilities.[1]
- **Dose-Response Assays:** For any "hits" identified in the initial screen (typically >50% inhibition), it is essential to perform full concentration-response assays to determine the potency (e.g., IC₅₀ or K_i) of the interaction.
- **Functional Assays:** If a binding interaction is confirmed, follow-up with a functional assay (e.g., calcium mobilization, cAMP accumulation, or electrophysiology) to determine if the compound is an agonist, antagonist, or inverse agonist at the off-target.

Troubleshooting Guides

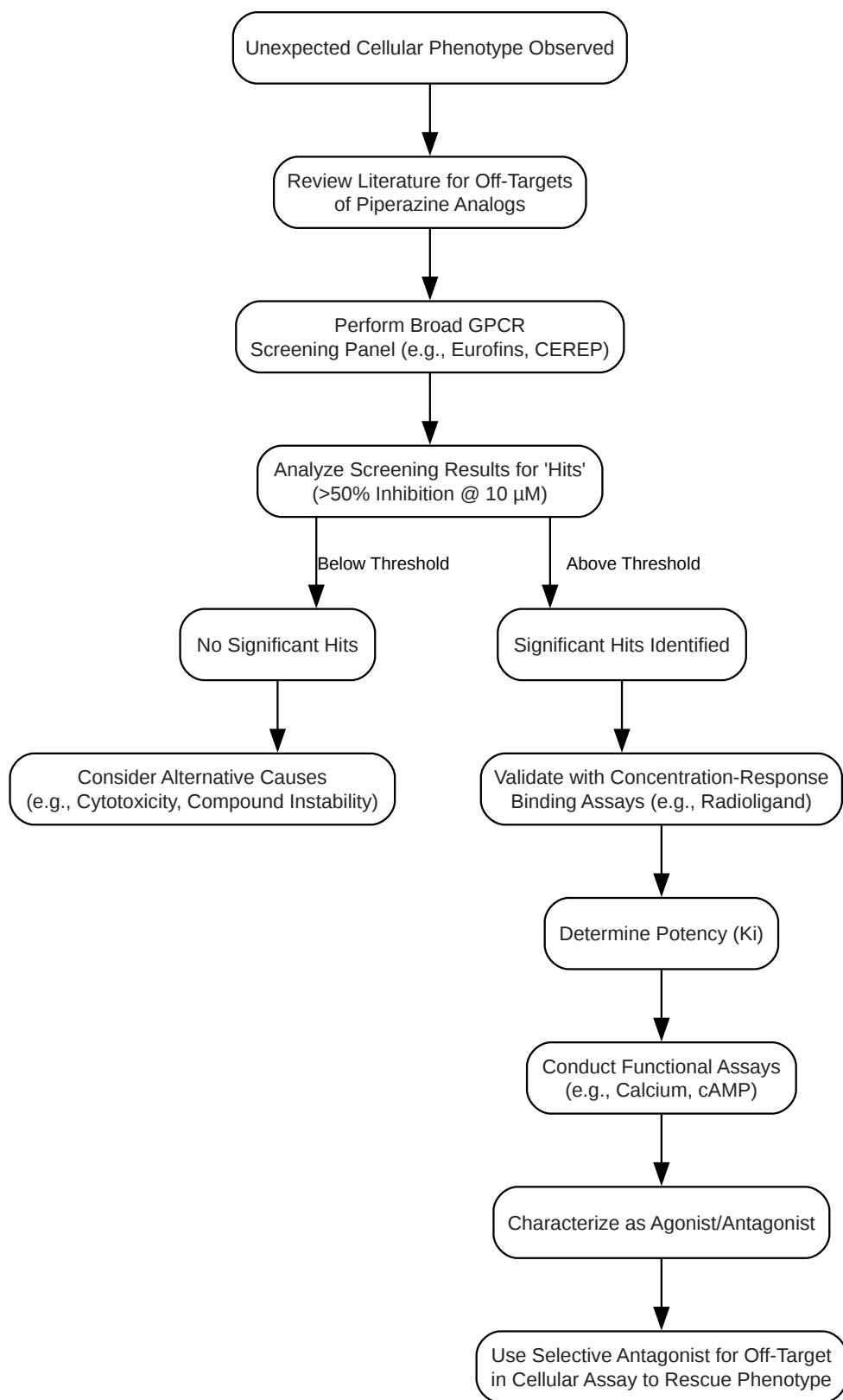
Issue 1: Inconsistent or Unexpected Phenotypic Results in Cell-Based Assays

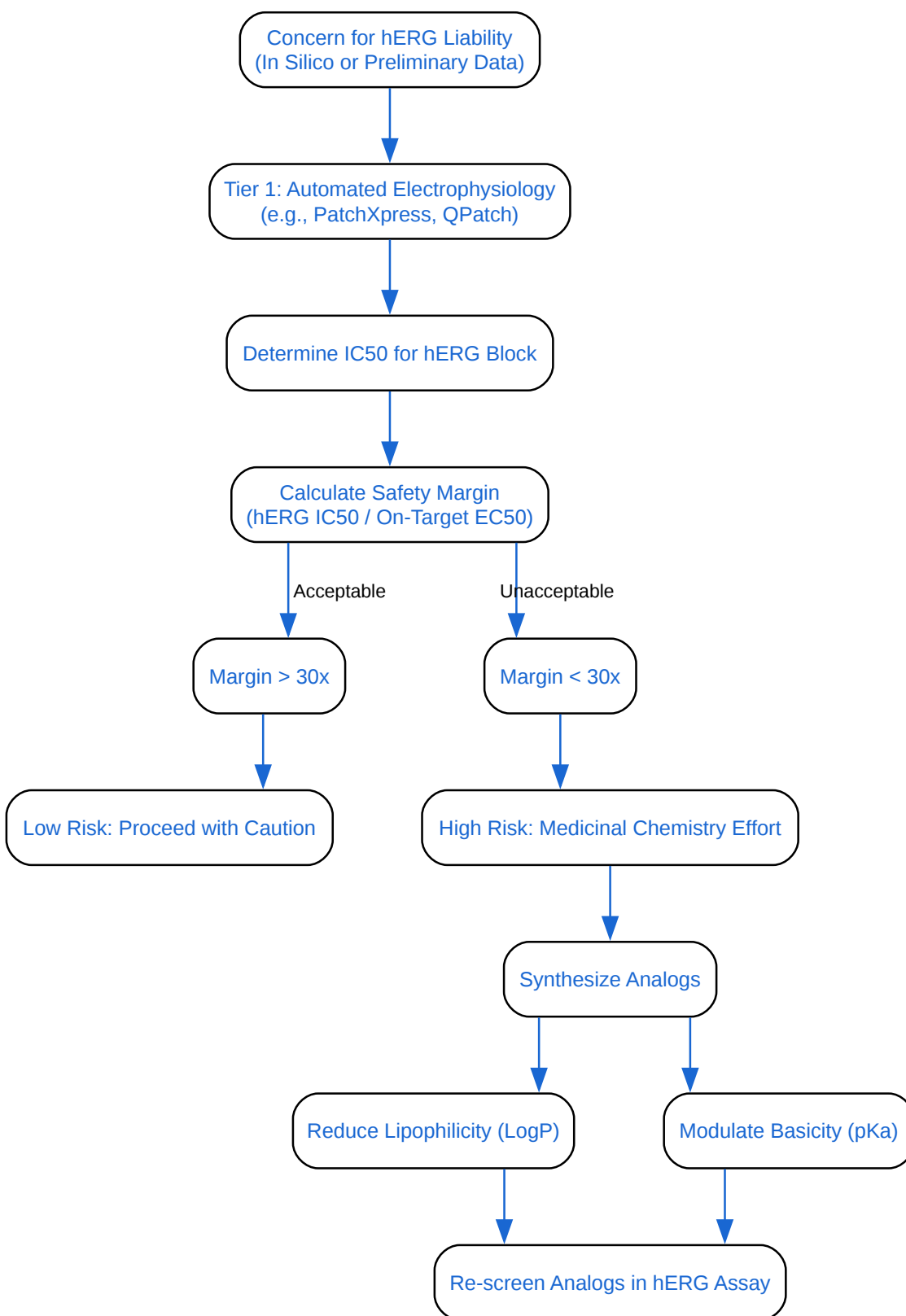
You are observing a cellular phenotype that is not consistent with the known biology of your intended target.

Underlying Cause & Rationale

This is a classic indicator of a potential off-target effect. The compound may be modulating a signaling pathway independent of your primary target, leading to the unexpected biological response. Piperazine derivatives frequently interact with aminergic GPCRs (5-HT, dopamine, adrenergic receptors) that are endogenously expressed in many common cell lines and can trigger a wide range of signaling cascades (e.g., cAMP, Ca²⁺, MAPK/ERK).^[5]

Mitigation Workflow





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Caption: Workflow for Assessing and Mitigating hERG Liability.

Guidance on Structural Modification

If hERG liability is confirmed, rational drug design can be employed to mitigate this effect while preserving on-target activity.

- **Reduce Lipophilicity:** High lipophilicity is strongly correlated with hERG binding. Consider modifications to the cyclobutyl group or other parts of the molecule to introduce polarity and reduce the overall LogP. [1]* **Modulate Basicity:** The basicity of the piperazine nitrogen is a key driver of hERG affinity. The introduction of electron-withdrawing groups near the basic nitrogen can lower its pKa and reduce the interaction with the hERG channel. [1] By systematically investigating these potential off-target interactions, you can build a comprehensive selectivity profile for **1-Cyclobutylpiperazine dihydrochloride**, leading to more robust and interpretable experimental results.

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